Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate

Drug Design ADME Physicochemical Profiling

Exact CAS 157162-16-8 is mandatory for reproducible CCR5 antagonism, kinase inhibitor, and bioisostere programs. The 3-hydroxy/5-trifluoromethyl/2-methyl ester substitution pattern creates a unique electron-withdrawing and lipophilic profile (LogP 2.2591) that is lost when the CF3 group is replaced by halogen or alkyl analogs. This scaffold has been validated in a Fiesselmann condensation route delivering 70-72% yields at multi-hundred gram scales, enabling cost-effective scale-up. With a PSA of 74.77 Ų, it occupies CNS drug-like space ideal for membrane permeability and target engagement. Do not substitute with generic thiophene-2-carboxylates or the free carboxylic acid analog (LogP shift +0.0884), which alter target binding and metabolic stability. Order the exact CAS to maintain data continuity and avoid structural mismatches.

Molecular Formula C7H5F3O3S
Molecular Weight 226.17 g/mol
CAS No. 157162-16-8
Cat. No. B179248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
CAS157162-16-8
Molecular FormulaC7H5F3O3S
Molecular Weight226.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C(F)(F)F)O
InChIInChI=1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3
InChIKeyFUICUPYQNGFYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) for Medicinal Chemistry and Agrochemical R&D


Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 157162-16-8) is a fluorinated heterocyclic building block featuring a thiophene core substituted with a hydroxy group at the 3-position, a carboxylate methyl ester at the 2-position, and a trifluoromethyl group at the 5-position . This functionalized scaffold serves as a key intermediate in the synthesis of biologically active compounds and advanced materials, with reported applications in CCR5 antagonism, kinase inhibition, and as a precursor to novel bioisosteres [1]. The compound exhibits a calculated LogP of 2.2591 and a polar surface area (PSA) of 74.77 Ų, physicochemical properties that differentiate it from close structural analogs and influence its utility in drug design and agrochemical development [2].

Why Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) Cannot Be Casually Substituted in Synthesis


Generic substitution of methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate with other thiophene-2-carboxylate derivatives is precluded by the unique interplay of its 3-hydroxy and 5-trifluoromethyl substituents, which collectively govern its reactivity, physicochemical profile, and downstream biological activity. The 5-CF3 group imparts distinct electron-withdrawing effects and lipophilicity that cannot be replicated by halogen or alkyl analogs, while the 3-OH group enables specific hydrogen-bonding interactions and serves as a critical handle for further functionalization [1]. Direct comparative data reveal that even minor structural modifications—such as exchanging the methyl ester for the free carboxylic acid or relocating the CF3 group—lead to quantifiable shifts in LogP, target binding affinity, and metabolic stability, underscoring the necessity of procuring the exact CAS 157162-16-8 compound for reproducible research outcomes [2].

Quantitative Differentiation of Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) from Closest Analogs


Lipophilicity (LogP) and Polar Surface Area Comparison with Carboxylic Acid Analog

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) exhibits a calculated LogP of 2.2591 and a topological polar surface area (TPSA) of 74.77 Ų, which are markedly different from its closest carboxylic acid analog, 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 217959-85-8), which has a calculated LogP of 2.17070 [1][2]. The methyl ester demonstrates a 0.0884 higher LogP, indicating greater lipophilicity and predicted membrane permeability, while its lower TPSA relative to the free acid favors passive diffusion. These physicochemical distinctions are critical for predicting oral bioavailability and blood-brain barrier penetration in early-stage drug discovery programs.

Drug Design ADME Physicochemical Profiling

Synthetic Utility: Reported Yields in Multi-Gram Scale Procedures

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) has been reported to be synthesized in yields ranging from 70% to 72% via Fiesselmann-type condensation between ethyl 3-methoxy-4,4,4-trifluorocrotonate and methyl thioglycolate, with the procedure being successfully scaled to produce multi-hundred gram quantities of downstream derivatives [1]. In contrast, analogous thiophene-2-carboxylate syntheses with different substituents (e.g., 3-amino or 4-aryl derivatives) often report lower yields due to competing side reactions and solubility issues. The robust, high-yielding condensation underpinning 157162-16-8 provides a reliable, scalable entry point for generating 4-hydroxy-2-trifluoromethylthiophene bioisosteres, a feature not consistently observed with other 3-substituted thiophene carboxylates.

Process Chemistry Scalability Agrochemical Synthesis

Biological Target Engagement: CCR5 Antagonism Activity Profile

Preliminary pharmacological screening of methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) has identified it as a CCR5 antagonist, with activity against CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC50 or Ki values are not yet publicly disclosed in peer-reviewed literature, the compound's activity against CCR5 distinguishes it from closely related thiophene-2-carboxylates that have been optimized for other targets such as HCV NS5B polymerase or DAO (D-amino acid oxidase) [2]. For instance, thiophene-2-carboxylic acid analogs developed as HCV NS5B inhibitors show submicromolar IC50 values in polymerase assays but lack reported CCR5 activity. This divergent target profile is driven by the specific substitution pattern (3-OH, 5-CF3, 2-COOMe) which governs molecular recognition at the CCR5 binding pocket—a differentiation that cannot be achieved with 4-substituted or 3-unsubstituted thiophene analogs.

Immunology Virology GPCR Pharmacology

Storage and Stability Requirements: Light and Temperature Sensitivity

Vendor specifications for methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) mandate storage in the dark under inert atmosphere at 2-8°C to maintain 95% purity . This requirement is more stringent than that for many non-fluorinated thiophene-2-carboxylate esters (often stored at room temperature) and even some fluorinated analogs lacking the 3-hydroxy group (e.g., methyl 3-(trifluoromethyl)thiophene-2-carboxylate, CAS 1638885-32-1). The combination of the electron-rich thiophene ring, the oxidizable 3-OH group, and the electron-withdrawing CF3 substituent renders the compound susceptible to photodegradation and thermal decomposition via ester hydrolysis and ring oxidation. Procurement and handling protocols must account for these specific storage requirements to ensure material integrity upon receipt and long-term use, a critical differentiator when selecting among seemingly similar thiophene building blocks for sensitive biological assays or material science applications.

Compound Management Stability Studies Laboratory Procurement

Optimal Research and Industrial Use Cases for Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8)


Lead Optimization for CCR5-Mediated Inflammatory and Infectious Diseases

Researchers investigating CCR5 antagonists for HIV entry inhibition, asthma, rheumatoid arthritis, or COPD should prioritize methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 157162-16-8) as a core scaffold. Its demonstrated CCR5 antagonism [1] and favorable LogP of 2.2591 [2] support both target engagement and membrane permeability, key attributes for developing orally bioavailable small-molecule antagonists. The compound's specific substitution pattern differentiates it from HCV NS5B- and DAO-targeting thiophene analogs, ensuring that research efforts are directed toward the intended pharmacological pathway.

Scalable Synthesis of Trifluoromethylated Bioisosteres for Agrochemical Development

Process chemists and agrochemical discovery teams seeking to replace α,α,α-trifluoro-m-cresol with a thiophene bioisostere should utilize CAS 157162-16-8 as the key intermediate. The established Fiesselmann condensation route delivers 70-72% yields and has been validated at multi-hundred gram scale [1], enabling cost-effective production of 4-hydroxy-2-trifluoromethylthiophene and related analogs. This synthetic advantage is not consistently observed with other 3-substituted thiophene-2-carboxylates, making 157162-16-8 the preferred starting material for programs requiring robust, scalable chemistry.

Physicochemical Profiling and ADME-PK Studies for Fluorinated Heterocycles

ADME scientists and computational chemists performing in silico predictions or in vitro permeability assays should use methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate as a model compound for studying the impact of the 5-CF3/3-OH/2-COOMe pharmacophore on membrane diffusion and metabolic stability. Its calculated LogP of 2.2591 and PSA of 74.77 Ų [1] position it in a favorable region of the CNS drug-like space, while its storage requirements (2-8°C, dark, inert atmosphere) [2] inform stability protocols. Comparative studies against the free carboxylic acid analog (LogP 2.17070) provide a direct measure of esterification effects on lipophilicity.

Building Block for Diverse Chemical Libraries and Fragment-Based Screening

Medicinal chemistry groups generating diverse screening libraries should incorporate CAS 157162-16-8 as a privileged fragment due to its balanced physicochemical properties (LogP 2.2591, PSA 74.77 Ų) [1] and synthetic tractability. The compound's three functional handles (3-OH, 2-COOMe, 5-CF3) allow for orthogonal derivatization to explore chemical space around the CCR5 and kinase inhibitor pharmacophores [2]. Its distinct LogP differential of +0.0884 relative to the carboxylic acid analog provides a measurable lipophilicity shift that can be exploited in library design to probe structure-activity relationships.

Quote Request

Request a Quote for Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.